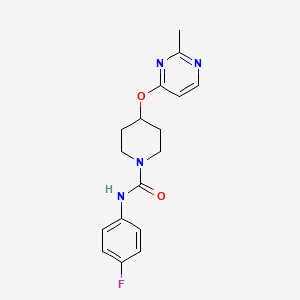

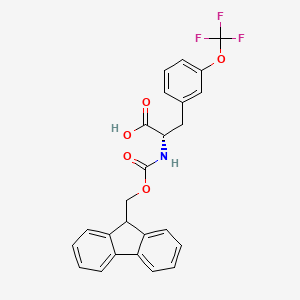

![molecular formula C21H21NO4 B2428989 2-Methyl-3-(piperidine-1-carbonyl)naphtho[1,2-b]furan-5-yl acetate CAS No. 690641-06-6](/img/structure/B2428989.png)

2-Methyl-3-(piperidine-1-carbonyl)naphtho[1,2-b]furan-5-yl acetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“2-Methyl-3-(piperidine-1-carbonyl)naphtho[1,2-b]furan-5-yl acetate”, also known as MPN, is an organic compound with a complex structure. This compound belongs to the class of organic compounds known as stilbenes. These are organic compounds containing a 1,2-diphenylethylene moiety. Stilbenes (C6-C2-C6) are derived from the common phenylpropene (C6-C3) skeleton building block .

Synthesis Analysis

A novel approach to the synthesis of naphtho[1,2-b]benzofuran derivatives based on the photochemical reaction of 2,3-disubstituted benzofurans was developed . The studied process includes the photocyclization of the hexatriene system and subsequent aromatization of the benzene ring via elimination of a water molecule .Molecular Structure Analysis

The molecular formula of this compound is C21H21NO4, and it has a molecular weight of 351.402. It belongs to the class of organic compounds known as stilbenes, which are derived from the common phenylpropene (C6-C3) skeleton building block .Chemical Reactions Analysis

The synthesis of naphtho[1,2-b]furan derivatives involves a photochemical reaction of 2,3-disubstituted benzofurans . This process includes the photocyclization of the hexatriene system and subsequent aromatization of the benzene ring via elimination of a water molecule .Applications De Recherche Scientifique

Synthesis Methods

The chemical compound 2-Methyl-3-(piperidine-1-carbonyl)naphtho[1,2-b]furan-5-yl acetate is related to various research areas, particularly in organic synthesis and catalysis. Research has explored efficient methods for synthesizing naphtho[1,2-b]furan derivatives, highlighting the role of catalysts and different conditions to enhance reaction efficiency and yield. For instance, nano magnetite (Fe3O4) has been identified as an efficient and robust catalyst for the one-pot synthesis of 1-(aryl(piperidin-1-yl)methyl)naphthalene-2-ol and N -((2-hydroxy naphthalene-1-yl)(aryl)methyl)acetamide derivatives through a direct three-component reaction. This process benefits from clean methodologies, easy workup procedures, and high yields, especially under ultrasound irradiation and solvent-free conditions (Mokhtary & Torabi, 2017).

Chemical Structure and Analysis

Further studies focus on the structural analysis and synthesis of closely related compounds. For example, the structural studies of 1-[(8-nitronaphtho[2,1-b]furan-2-yl) carbonyl] piperidine showcase detailed characterizations using techniques like FT-IR, 1HNMR, Mass spectral data, and X-ray diffraction analysis. These methodologies offer insights into the compound's molecular structure and potential applications in chemical synthesis (Shruthi et al., 2013).

Mécanisme D'action

While the specific mechanism of action for this compound is not mentioned in the retrieved papers, similar compounds based on the naphtho[1,2-b]furan core have been tested as protein tyrosine phosphatase 1B (PTP1B) inhibitors . These compounds have been suggested as effective therapeutic agents for the treatment of diabetes mellitus .

Propriétés

IUPAC Name |

[2-methyl-3-(piperidine-1-carbonyl)benzo[g][1]benzofuran-5-yl] acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21NO4/c1-13-19(21(24)22-10-6-3-7-11-22)17-12-18(26-14(2)23)15-8-4-5-9-16(15)20(17)25-13/h4-5,8-9,12H,3,6-7,10-11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZLLNIYTVCMAIS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(O1)C3=CC=CC=C3C(=C2)OC(=O)C)C(=O)N4CCCCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

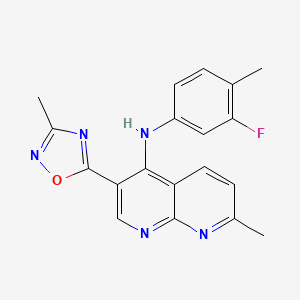

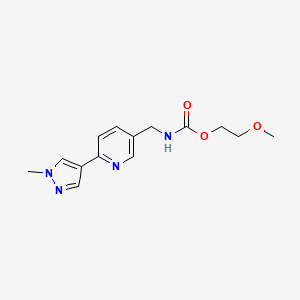

![N-[4-(3-amino-4-cyano-1H-pyrazol-1-yl)phenyl]-6-fluoropyridine-3-carboxamide](/img/structure/B2428914.png)

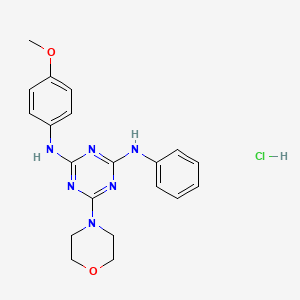

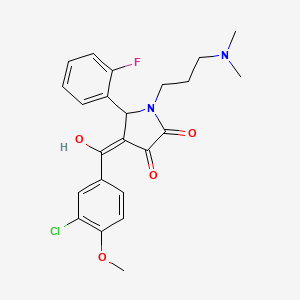

![ethyl 2-(butylsulfanyl)-7-methyl-4-oxo-5-[4-(propan-2-yl)phenyl]-3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2428915.png)

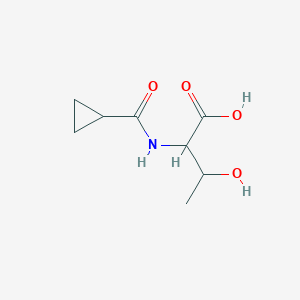

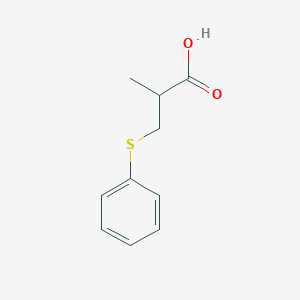

![1-[2-(2-Fluoroethoxy)phenyl]methanamine](/img/structure/B2428918.png)

![4-[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidine-1-carbonyl]-2H-phthalazin-1-one](/img/structure/B2428921.png)

![4-chloro-3-[(2,2-difluoroethoxy)methyl]-1-(difluoromethyl)-1H-pyrazole](/img/structure/B2428922.png)

![1-(3,4-dimethylphenyl)-3-[(4-oxo-3H-phthalazin-1-yl)methyl]urea](/img/structure/B2428926.png)